

Spectroscopic Profile of N-Methylpyrrolidone: A Technical Guide

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Compound of Interest

Compound Name: *N*-Methylpyrrolidone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylpyrrolidone** (NMP), a widely used aprotic solvent in the pharmaceutical and chemical industries.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering key data points and experimental methodologies to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **N-Methylpyrrolidone** provide distinct signals corresponding to the protons and carbon atoms in its five-membered lactam ring structure.

^1H NMR Spectroscopic Data

The proton NMR spectrum of NMP is characterized by three main signals corresponding to the methyl group and the two methylene groups of the pyrrolidone ring.

Proton Assignment	Chemical Shift (δ) in ppm
-CH ₃ (Methyl group)	~2.8
-CH ₂ -C=O (Methylene adjacent to carbonyl)	~2.2
-N-CH ₂ - (Methylene adjacent to nitrogen)	~3.2
-CH ₂ -CH ₂ -CH ₂ - (Central methylene)	~1.9

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the NMP molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (Carbonyl carbon)	~175
-N-CH ₂ - (Methylene carbon adjacent to nitrogen)	~49
-CH ₂ -C=O (Methylene carbon adjacent to carbonyl)	~31
-CH ₃ (Methyl carbon)	~29
-CH ₂ -CH ₂ -CH ₂ - (Central methylene carbon)	~18

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of **N-Methylpyrrolidone**.

Materials:

- **N-Methylpyrrolidone** (reagent grade)
- Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6)
- Tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm diameter)
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- **Sample Preparation:** Prepare a solution by dissolving approximately 10-20 mg of **N-Methylpyrrolidone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- **Internal Standard:** Add a small drop of Tetramethylsilane (TMS) to the solution to serve as a reference for the chemical shifts (0 ppm).
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Data Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Acquire the ^{13}C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of NMP is dominated by a strong absorption band corresponding to the carbonyl group of the lactam.

IR Spectroscopic Data

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C=O Stretch (Amide I)	~1680 - 1700	Strong
C-H Stretch (Aliphatic)	~2800 - 3000	Medium-Strong
C-N Stretch	~1290 - 1350	Medium
CH ₂ Bend	~1400 - 1460	Medium

Note: Peak positions can be influenced by the sampling method (e.g., neat liquid, KBr pellet, ATR).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid **N-Methylpyrrolidone**.

Materials:

- **N-Methylpyrrolidone** (reagent grade)
- FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small drop of **N-Methylpyrrolidone** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** Acquire the sample spectrum. The instrument directs an infrared beam into the ATR crystal, where it reflects internally and penetrates a small distance into the sample in

contact with it.

- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **N-Methylpyrrolidone**, the primary absorption is in the ultraviolet region, corresponding to the $n \rightarrow \pi^*$ transition of the carbonyl group.

UV-Vis Spectroscopic Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Water	~215 - 230	Not specified
Ethanol	~215 - 230	Not specified

Note: The absorption maximum (λ_{max}) can be solvent-dependent. NMP itself shows absorbance below 450 nm, which can increase with the age of the sample.^{[3][4]}

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV absorption maximum of **N-Methylpyrrolidone**.

Materials:

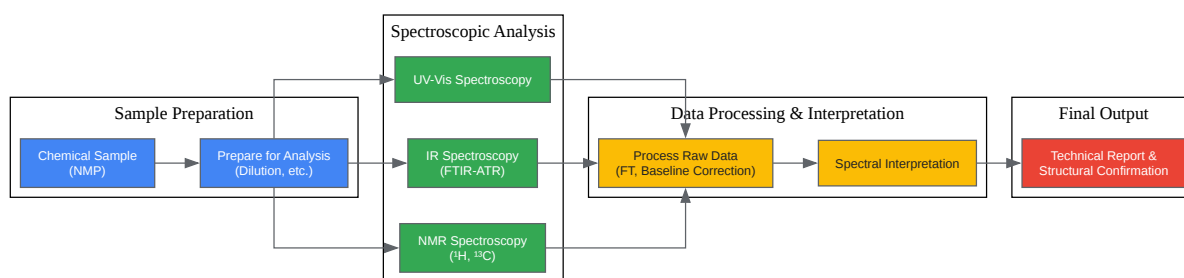
- **N-Methylpyrrolidone** (spectroscopic grade)
- Spectroscopic grade solvent (e.g., ethanol or water)
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **N-Methylpyrrolidone** in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} for optimal accuracy.
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline spectrum.
- **Sample Measurement:** Rinse the sample cuvette with the prepared NMP solution, then fill it and place it in the sample holder of the spectrophotometer.
- **Data Acquisition:** Scan the sample across the desired UV range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **N-Methylpyrrolidone**.



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Caption: General workflow for spectroscopic analysis of NMP.

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